molecular formula C20H15N3O2S B10757321 4-{4-[(5-Hydroxy-2-Methylphenyl)amino]quinolin-7-Yl}-1,3-Thiazole-2-Carbaldehyde

4-{4-[(5-Hydroxy-2-Methylphenyl)amino]quinolin-7-Yl}-1,3-Thiazole-2-Carbaldehyde

Cat. No.: B10757321
M. Wt: 361.4 g/mol
InChI Key: VKQPTVJDZIILPG-UHFFFAOYSA-N
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Description

4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde is an organic compound belonging to the class of 4-aminoquinolines. These compounds contain an amino group attached to the 4-position of a quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde typically involves multiple steps. One common method includes the condensation of 5-hydroxy-2-methylaniline with 4-chloro-7-quinolinecarbaldehyde, followed by cyclization with 2-aminothiazole under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biological probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14, which plays a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-hydroxy-2-methylphenyl)amino]quinolin-7-yl}-1,3-thiazole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-(5-hydroxy-2-methylanilino)quinolin-7-yl]-1,3-thiazole-2-carbaldehyde

InChI

InChI=1S/C20H15N3O2S/c1-12-2-4-14(25)9-17(12)22-16-6-7-21-18-8-13(3-5-15(16)18)19-11-26-20(10-24)23-19/h2-11,25H,1H3,(H,21,22)

InChI Key

VKQPTVJDZIILPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)NC2=C3C=CC(=CC3=NC=C2)C4=CSC(=N4)C=O

Origin of Product

United States

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